molecular formula C30H42NOPS B15328928 (R)-N-((R)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B15328928
M. Wt: 495.7 g/mol
InChI Key: IQYXPXYFJPUPIE-RVLHTLCESA-N
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Description

®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a combination of phosphanyl, naphthyl, and sulfinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps:

    Formation of the Phosphanyl Group: The di-tert-butylphosphanyl group is introduced through a reaction involving tert-butylphosphine and a suitable halogenated precursor.

    Attachment of the Naphthyl Group: The naphthyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

    Introduction of the Sulfinamide Group: The sulfinamide group is introduced through a reaction with a sulfinyl chloride derivative, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can occur at the sulfinamide group, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalytic reactions. Its unique structure allows it to stabilize transition metal complexes, making it valuable in asymmetric catalysis and other organic transformations.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metals makes it useful in probing the active sites of metalloenzymes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the sulfinamide group is particularly interesting due to its bioactivity and potential to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for large-scale applications.

Mechanism of Action

The mechanism by which ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions by lowering activation energies and increasing reaction rates.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide: Similar structure but with diphenylphosphanyl instead of di-tert-butylphosphanyl.

    ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: Similar structure but with a phenyl group instead of a naphthyl group.

Uniqueness

The uniqueness of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its combination of bulky di-tert-butylphosphanyl and naphthyl groups. This combination provides steric hindrance and electronic properties that can enhance its performance as a ligand in catalytic reactions, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C30H42NOPS

Molecular Weight

495.7 g/mol

IUPAC Name

N-[(R)-(2-ditert-butylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C30H42NOPS/c1-28(2,3)33(29(4,5)6)26-21-14-13-19-25(26)27(31(10)34(32)30(7,8)9)24-20-15-17-22-16-11-12-18-23(22)24/h11-21,27H,1-10H3/t27-,34?/m1/s1

InChI Key

IQYXPXYFJPUPIE-RVLHTLCESA-N

Isomeric SMILES

CC(C)(C)P(C1=CC=CC=C1[C@@H](C2=CC=CC3=CC=CC=C32)N(C)S(=O)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC3=CC=CC=C32)N(C)S(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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